MFCD18261141
Description
However, based on the structural and functional data of analogous compounds (e.g., boronic acids, halogenated aromatics, and heterocyclic derivatives), it can be inferred that MFCD18261141 likely belongs to a class of organoboron or halogen-substituted aromatic compounds commonly used in Suzuki-Miyaura cross-coupling reactions or medicinal chemistry applications. Such compounds are critical intermediates in synthesizing pharmaceuticals, agrochemicals, and materials science products .
Key inferred properties (based on structural analogs in , and 9):
- Molecular weight: ~200–250 g/mol (common for boronic acids and halogenated aromatics).
- Functional groups: Likely includes a boronic acid (-B(OH)₂) or halogen (Br/Cl) substituent.
- Bioactivity: Potential blood-brain barrier (BBB) permeability or cytochrome P450 (CYP) interactions, as seen in structurally similar compounds .
Properties
Molecular Formula |
C11H9BFNO2 |
|---|---|
Molecular Weight |
217.01 g/mol |
IUPAC Name |
(4-fluoro-3-pyridin-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C11H9BFNO2/c13-11-2-1-9(12(15)16)7-10(11)8-3-5-14-6-4-8/h1-7,15-16H |
InChI Key |
OWNTXISUQWLBMC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18261141 typically involves the borylation of 4-Fluoro-3-(pyridin-4-yl)benzene. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
MFCD18261141 primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution reactions .
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
MFCD18261141 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates, particularly in oncology and neurology.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of MFCD18261141 in Suzuki-Miyaura reactions involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group plays a crucial role in the transmetalation step, where it transfers the organic group to the palladium center .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD18261141 (inferred properties) with three structurally related compounds from the evidence:
Key Findings:
Structural Similarities :
- This compound and CAS 1046861-20-4 share identical molecular formulas (C₆H₅BBrClO₂), suggesting analogous roles in cross-coupling reactions. Both exhibit moderate lipophilicity (Log Po/w ~2.15) and high BBB permeability, making them candidates for CNS-targeted drug development .
- CAS 1761-61-1 (brominated aromatic) lacks boron but shows higher aqueous solubility (0.687 mg/ml vs. 0.24 mg/ml in this compound), which may limit its utility in organic synthesis but enhance formulation stability .
Functional Divergence :
- CAS 26905-02-2, a chlorinated heterocycle, acts as a CYP2D6 inhibitor, unlike this compound and other boronic acids. This highlights the impact of nitrogen incorporation in heterocycles on enzymatic interactions .
- This compound’s synthetic accessibility (SA Score ~2.07) is comparable to CAS 1046861-20-4, indicating feasible scalability for industrial applications .
Thermodynamic and Kinetic Stability :
- Boronic acids like this compound and CAS 1046861-20-4 exhibit lower skin permeability (Log Kp ~-6.21 cm/s) compared to brominated aromatics (Log Kp ~-5.50 cm/s), reducing transdermal toxicity risks .
- The chlorinated heterocycle (CAS 26905-02-2) has higher GI absorption (predicted) due to its smaller molecular weight and nitrogen-rich structure .
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